![molecular formula C12H8IN3 B2571948 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile CAS No. 339015-85-9](/img/structure/B2571948.png)
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.121 . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitrile(s) (aliphatic) .Aplicaciones Científicas De Investigación
Optical and Material Properties
The research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, highlights the significance of methylene linkage in the development of materials with unique optical properties, such as the twist-bend nematic phase. These materials exhibit two monotropic mesophases, with the lower temperature phase showing properties akin to the twist-bend nematic phase, attributed to the negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers (Henderson & Imrie, 2011).
Green Chemistry Synthesis
In the realm of green chemistry, 5,5′-Methylene-bis(benzotriazole) serves as a versatile intermediate for several applications, including metal passivators and light-sensitive materials. The development of a practical synthesis method for this compound underscores the role of methylene linkage in facilitating environmentally benign and efficient chemical synthesis processes (Gu et al., 2009).
Fluorescent Dye Applications
Methylene blue, a compound structurally related to methylene-linked compounds, showcases the broad application of methylene derivatives as fluorescent dyes in medical and scientific research. Its role in intraoperative fluorescent imaging and its emerging use in various surgical techniques highlight the potential of methylene derivatives in enhancing medical diagnostics and treatment strategies (Cwalinski et al., 2020).
Environmental Remediation
The adsorption of methylene blue on low-cost adsorbents from agricultural and industrial waste materials emphasizes the environmental applications of methylene derivatives. These studies demonstrate the efficiency of such materials in removing pollutants from water, offering a sustainable approach to environmental remediation (Rafatullah et al., 2010).
Catalysis and Organic Synthesis
Transition metal-catalyzed alkene hydrocyanation research, involving methylene derivatives, sheds light on the intricate mechanisms governing these reactions. The role of ligand properties, including methylene linkage, in affecting catalyst performance and reaction outcomes underscores the importance of methylene derivatives in advancing organic synthesis and catalytic processes (Bini et al., 2010).
Propiedades
IUPAC Name |
(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVMHWGWMESDD-XNFVDKGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2571866.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
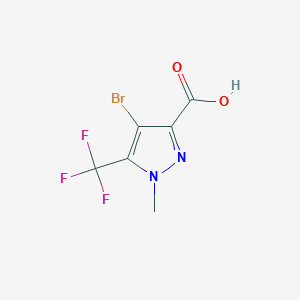
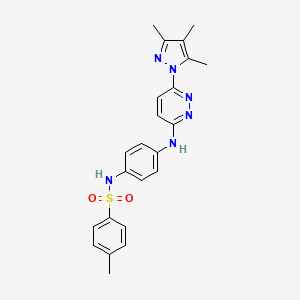
![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

![N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2571876.png)

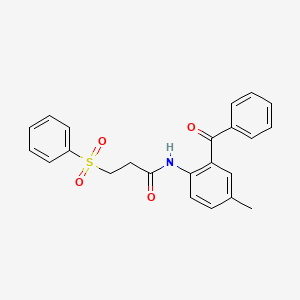
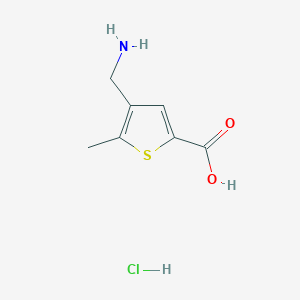
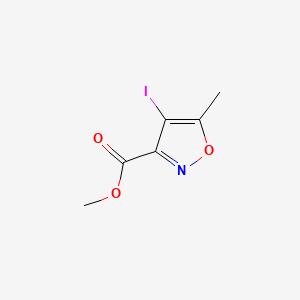
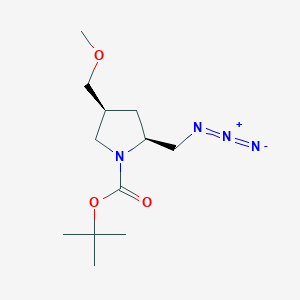
![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)
